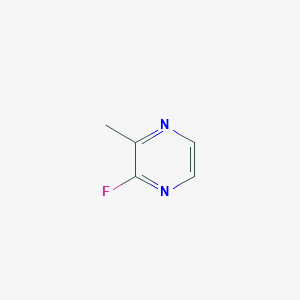

2-氟-3-甲基吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-3-methylpyrazine is a compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two adjacent nitrogen atoms. Pyrazines and their derivatives are known for their diverse range of applications, including their use as building blocks in medicinal chemistry, their fluorescent properties, and their role as intermediates in the synthesis of various functional materials.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the functionalization of existing pyrazine structures or the construction of the pyrazine ring itself through various organic reactions. For instance, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes involves an oxidative coupling reaction, which is a method that can potentially be adapted for the synthesis of 2-fluoro-3-methylpyrazine derivatives . Similarly, the synthesis of 3-amino-4-fluoropyrazoles includes a monofluorination step, which could be relevant for introducing a fluorine atom into the pyrazine ring at the desired position .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide reveals a nearly planar molecule with intramolecular hydrogen bonding, which could influence the reactivity and interactions of similar compounds like 2-fluoro-3-methylpyrazine . The molecular structure is also important in understanding the photophysical properties of these compounds, as seen in the study of fluoroionophores based on pyrazoles .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that modify their properties. For instance, the alkylation and acylation of amino groups on pyrazine rings can lead to significant shifts in fluorescence properties . Additionally, the metallation of fluoropyrazine has been used to synthesize new pyrazine derivatives, which could be applicable to the functionalization of 2-fluoro-3-methylpyrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their fluorescence, thermal stability, and reactivity towards other chemicals, are of great interest. The fluorescent properties of pyrazine derivatives are influenced by their molecular structure, as demonstrated by the strong yellowish-green fluorescence of certain dicyanopyrazine compounds . The thermal stability of pyrazine derivatives is also noteworthy, as seen in the synthesis of 5,6-di(2-fluoro-2,2-dinitroethoxy)-2,3-dicyanopyrazine, which exhibits excellent thermal stability and energetic properties . These properties are essential for the potential applications of 2-fluoro-3-methylpyrazine in various fields.

科学研究应用

氟代吡唑的合成

氟代吡唑,包括衍生自 2-氟-3-甲基吡嗪的氟代吡唑,由于它们能够进行进一步的功能化,因此作为药物化学中的关键中间体。这些化合物通过涉及 β-甲硫基-β-烯胺酮的单氟化以及随后与不同肼缩合的策略合成,突出了它们作为药物发现工作中的构建块的多功能性 (Surmont 等人,2011).

吡嗪的功能化

2-氟-3-甲基吡嗪衍生物会发生亲核反应,从而形成各种取代的吡嗪。此过程涉及锂化,然后用亲电试剂猝灭,展示了该化合物在获得各种吡嗪衍生物方面的灵活性。此类方法为新型材料和生物活性分子的创建开辟了途径 (Plé 等人,1998).

光物理应用

在固态中对吡嗪染料(包括氟代变体)的研究揭示了基于末端取代基的各种荧光性质。这些发现强调了 2-氟-3-甲基吡嗪衍生物在开发用于传感、成像和电子设备应用的新型荧光材料方面的潜力 (Hirosawa 等人,2017).

凝胶化和离子电导率

衍生自 2-氟-3-甲基吡嗪的氟代烷基端封寡聚物可以在离子液体中诱导凝胶化,表现出高离子电导率。这一非凡的特性表明了在开发用于能量存储和转换技术的性能优异的电解质方面的应用 (Sawada 等人,2004).

环境风险评估

与吡嗪衍生物相关的化合物莠去津的降解行为和环境影响已得到广泛研究,为吡嗪基除草剂在水生系统中的归宿和生态效应提供了有价值的见解。此类研究对于了解与 2-氟-3-甲基吡嗪相关的化学品的环境安全性和法规遵从性至关重要 (Solomon 等人,1996).

未来方向

The future directions of research on pyrazines, including “2-Fluoro-3-methylpyrazine”, are promising. There is currently intense interest in the development of pyrazines that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability . Moreover, the ever-increasing popularity of fluorinated pyrazines in various areas of science suggests that there will be continued interest and research in this area .

属性

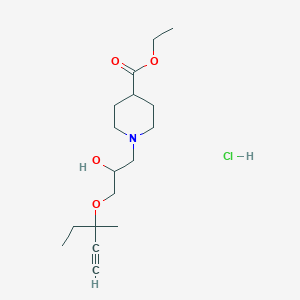

IUPAC Name |

2-fluoro-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHOJOXEWKHCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methylpyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2504322.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2504326.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)